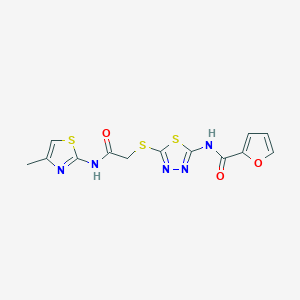

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a central thiadiazole ring substituted with a furan-2-carboxamide group at position 2 and a thioether-linked 4-methylthiazol-2-ylaminoethyl moiety at position 5. The structure integrates multiple heterocyclic systems (thiadiazole, thiazole, and furan), which are pharmacologically significant due to their electron-rich nature and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S3/c1-7-5-22-11(14-7)15-9(19)6-23-13-18-17-12(24-13)16-10(20)8-3-2-4-21-8/h2-5H,6H2,1H3,(H,14,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOUAEBQWFLONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its significant biological activities. The presence of sulfur and nitrogen atoms contributes to its unique chemical properties and reactivity. Its molecular formula is , and it belongs to the class of heterocyclic compounds that exhibit a broad pharmacological spectrum.

Target of Action : The compound acts on various biological targets, including enzymes involved in cancer progression and microbial resistance.

Mode of Action : Thiazole derivatives typically exhibit unpredictable behavior upon entering physiological systems, resetting biological pathways. This compound has shown potential as an inhibitor of specific protein kinases, which are crucial in cancer cell proliferation.

Biochemical Pathways : Research indicates that thiazole derivatives can modulate multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Studies have shown that N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies revealed that it induces apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia). The mechanism involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to programmed cell death .

Case Studies and Research Findings

- Antitumor Efficacy : A study synthesized various thiadiazole derivatives, including the target compound, which showed cytotoxic effects against human cancer cell lines. The compound exhibited an IC50 value comparable to known anticancer agents .

- Molecular Modeling : Molecular docking studies indicated strong binding affinity to target proteins involved in cancer progression. This suggests potential for development as a therapeutic agent targeting specific kinases .

- Cell Cycle Arrest : Research indicated that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase in cancer cells. This effect correlates with its ability to inhibit tumor growth effectively .

Pharmacokinetics and Stability

The pharmacokinetic profile of similar thiazole derivatives indicates enhanced stability and controlled release characteristics when formulated as crystalline salts. This suggests that N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may also benefit from similar formulation strategies to improve its therapeutic efficacy .

Summary Table of Biological Activities

Scientific Research Applications

Key Structural Elements:

- Thiadiazole Ring : Known for various biological activities, including antimicrobial and anticancer properties.

- Thiazole Group : Enhances the lipophilicity of the compound, potentially influencing its biological interactions.

- Furan Moiety : Contributes to the compound's binding affinity to biological targets.

Medicinal Chemistry

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Derivatives of 1,3,4-thiadiazole have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

Anticancer Potential

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For example:

- Thiadiazole derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines .

Chemical Synthesis

The synthesis of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves several steps:

- Reaction of 2-amino-4-methylthiazole with ethyl 2-bromoacetate to form an intermediate ester.

- Reaction of this ester with thiosemicarbazide to produce the desired thiadiazole derivative.

- Final reaction with furan derivatives under controlled conditions to yield the target compound.

Agrochemical Development

Due to its biological activity, this compound is also being explored for use in agrochemicals. Its potential as a pesticide or herbicide could provide an environmentally friendly alternative to traditional chemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide:

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various thiadiazole derivatives for their antimicrobial properties. Among them, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that compounds similar to N-(5-(...)) were effective against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values ranging from 10–30 µM .

Case Study 3: Anti-inflammatory Mechanism

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential application in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group in the compound participates in nucleophilic displacement reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form sulfonium intermediates, which can undergo further substitution .

-

Oxidation : The thioether is oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, NaOH/EtOH | S-methyl derivative | |

| Oxidation | H₂O₂, acetic acid | Sulfoxide |

Hydrolysis of Amide Bonds

The amide groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding furan-2-carboxylic acid and 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates corresponding carboxylate salts.

| Conditions | Products | Notes |

|---|---|---|

| HCl (conc.), Δ | Furan-2-carboxylic acid + thiadiazole amine | Complete cleavage in 6–8 h |

| NaOH/EtOH, Δ | Sodium carboxylate + amine | pH-dependent selectivity |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core undergoes electrophilic and cycloaddition reactions:

-

Mannich Reaction : Reacts with formaldehyde and primary amines (e.g., morpholine) to form Mannich bases at the sulfur atom .

-

Cyclocondensation : With hydrazine or thiosemicarbazide, forms fused heterocycles (e.g., triazolo-thiadiazoles) .

-

Mannich Base Formation :

-

Reactant: Compound + HCHO + morpholine

-

Product: 5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-N-(morpholinomethyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

-

Reactivity of the Thiazole Moiety

The 4-methylthiazole subunit participates in:

-

Acetylation : Amino groups react with acetyl chloride to form acetamide derivatives .

-

Halogenation : Electrophilic substitution with bromine in acetic acid yields 5-bromo-thiazole analogs .

| Modification | Reagents | Outcome |

|---|---|---|

| Acetylation | AcCl, pyridine | N-acetyl derivative |

| Bromination | Br₂, CH₃COOH | 5-Bromo-thiazole |

Cross-Coupling Reactions

The furan ring enables palladium-catalyzed coupling:

-

Suzuki Reaction : With arylboronic acids, forms biaryl derivatives at the furan’s 5-position.

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 72% |

Tautomerism and Isomerization

The compound exhibits thiol-thione tautomerism in solution, confirmed by IR and NMR studies . The equilibrium shifts toward the thione form in polar solvents (e.g., DMSO) .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving key intermediates such as 1,3,4-thiadiazole-2-amine derivatives and functionalized acetamide precursors. For example, a typical route involves:

- Step 1 : Condensation of 5-substituted-1,3,4-thiadiazole-2-thiols with chloroacetamide derivatives under reflux in acetone with anhydrous K₂CO₃ as a base .

- Step 2 : Thioether formation between the thiadiazole core and a 4-methylthiazol-2-ylamino-oxoethyl group. Reaction conditions often include ethanol or DMF as solvents, with heating (60–80°C) and catalytic bases like triethylamine .

- Characterization : Confirmed via IR (C=O at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., thiadiazole protons at δ 7.5–8.0 ppm), and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural confirmation relies on:

- X-ray crystallography for unambiguous stereochemical assignment (if crystalline).

- 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .

- Elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar 1,3,4-thiadiazole derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from variations in assay conditions or compound stability. To address this:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay, 48-hour incubation) .

- Stability studies : Monitor compound degradation in DMSO/PBS buffers via LC-MS over 24–72 hours.

- SAR analysis : Compare substituent effects (e.g., furan-2-carboxamide vs. benzamide derivatives) using molecular docking (AutoDock Vina) to correlate activity with binding affinity for targets like EGFR or tubulin .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : Key strategies include:

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm size via dynamic light scattering) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thioether oxidation). Introduce blocking groups (e.g., methyl on thiazole) to reduce CYP450-mediated degradation .

- Plasma protein binding : Assess via equilibrium dialysis; modify lipophilicity (logP) by introducing polar groups (e.g., hydroxyl) to lower binding to albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.